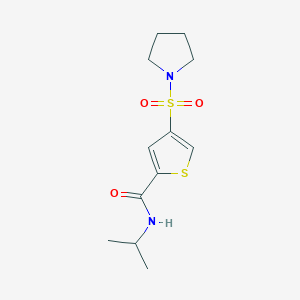
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves reactions of anthranilamide with various reagents. For example, anthranilamide reacts with isocyanates to produce dihydro-oxazolo[2,3-b]quinazolin-5-ones and dihydro-[1,3]oxazino[2,3-b]quinazolin-6-ones through a process that may involve intermediate steps or direct cyclization under specific conditions (Chern et al., 1988). Similarly, reactions of anthranilamides with levulinic acids have been developed to synthesize tetrahydropyrrolo[2,1-b]quinazoline derivatives (Yamato & Takeuchi, 1982).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is key to understanding their reactivity and potential applications. For instance, nickel complexes bearing quinazolinone derivatives exhibit specific catalytic activities due to their molecular structure, which has been elucidated through spectroscopic analyses and X-ray diffraction (Wang, Shen, & Sun, 2009).
Chemical Reactions and Properties
Quinazolinone derivatives participate in various chemical reactions, contributing to their diverse chemical properties. Reactions such as carbonylation and cyclization of related compounds have been studied to understand the synthesis pathways and potential for generating novel compounds (Usifoh & Okunrobo, 2009). Additionally, the reactivity of these derivatives in the presence of different reagents and conditions has been a subject of interest for synthesizing anticancer agents and other biologically active compounds (Alafeefy et al., 2015).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Studies involving X-ray crystallography and spectroscopic methods provide insights into the physical characteristics of these compounds, which influence their chemical reactivity and potential use in various fields (Costa et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming diverse derivatives, are crucial for the application of quinazolinone derivatives in medicinal chemistry and materials science. For example, the ability of these compounds to undergo nucleophilic addition reactions has been explored for synthesizing novel anticancer agents (El-hashash et al., 2018).
科学的研究の応用
Antiviral Activities
Quinazolinone derivatives have been recognized for their potential antiviral properties. A study by Selvam et al. (2007) synthesized novel quinazolin-4(3H)-ones using a microwave technique and evaluated their antiviral activity against various viruses including influenza A and severe acute respiratory syndrome coronavirus. The study identified compounds with significant inhibitory effects on viral replication, emphasizing the potential of quinazolinone derivatives as antiviral agents (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Anticancer Activities
Quinazolinone-based compounds have also shown promising anticancer activities. Bavetsias et al. (2002) designed water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, to improve its solubility and efficacy. These analogues demonstrated enhanced cytotoxicity and retained the unique biochemical characteristics of CB30865, making them potential candidates for cancer therapy (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).
作用機序
Mode of Action
It is synthesized by the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . The reaction mechanism was proposed based on ab initio quantum-chemical calculations .
Biochemical Pathways
The compound is part of a class of compounds known for their potential biological activity .
特性
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-17(2)8-13-12(14(21)9-17)10-18-16(19-13)20-15(22)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAKVQPLMWYOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)
![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)
![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)
![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)


![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)
